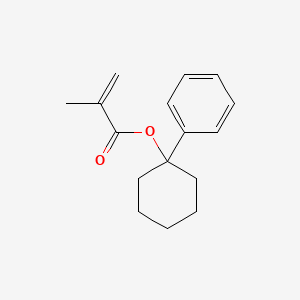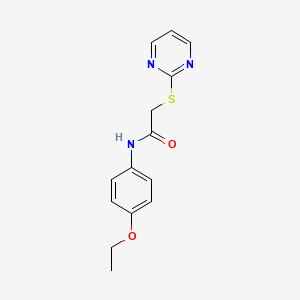
2-Adamantyl-4-tert-butylphenol
Vue d'ensemble
Description
2-Adamantyl-4-tert-butylphenol: is a synthetic organic compound characterized by the presence of an adamantyl group and a tert-butyl group attached to a phenol ring. This compound is known for its excellent thermal stability and antioxidant properties, making it valuable in various industrial applications .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with specific receptors or enzymes, which could suggest potential targets for 2-adamantyl-4-tert-butylphenol .
Biochemical Pathways
It’s worth noting that similar compounds can influence various biochemical pathways, leading to downstream effects that can impact cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and its interaction with targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Adamantyl-4-tert-butylphenol typically involves a Friedel-Crafts alkylation reaction. The process begins with the reaction of phenol with adamantane and tert-butyl chloride in the presence of a strong acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and stirring conditions to ensure complete mixing and optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a reaction kettle with precise control over temperature and stirring speed. The product is then filtered, washed, and crystallized to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Adamantyl-4-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated phenols.
Applications De Recherche Scientifique
2-Adamantyl-4-tert-butylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers and resins.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Comparaison Avec Des Composés Similaires
2,4-Di-tert-butylphenol: Another antioxidant with similar properties but lacks the adamantyl group.
2-Adamantylphenol: Similar structure but without the tert-butyl group.
4-tert-Butylphenol: Lacks the adamantyl group but shares the tert-butyl substitution
Uniqueness: 2-Adamantyl-4-tert-butylphenol is unique due to the presence of both the adamantyl and tert-butyl groups, which confer enhanced thermal stability and antioxidant properties compared to its analogs. This makes it particularly effective in applications requiring high-performance antioxidants .
Propriétés
IUPAC Name |
2-(1-adamantyl)-4-tert-butylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-19(2,3)16-4-5-18(21)17(9-16)20-10-13-6-14(11-20)8-15(7-13)12-20/h4-5,9,13-15,21H,6-8,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLXUFMFSLQLSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(Benzo[b]thiophen-6-yl)ethanone](/img/structure/B3121979.png)




![9H-Tribenzo[b,d,f]azepine](/img/structure/B3122018.png)


![Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3122032.png)
